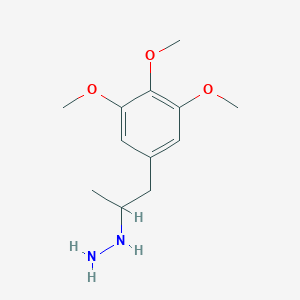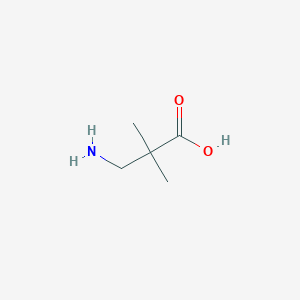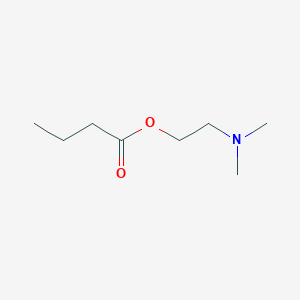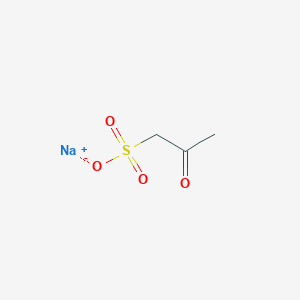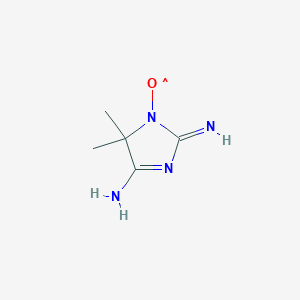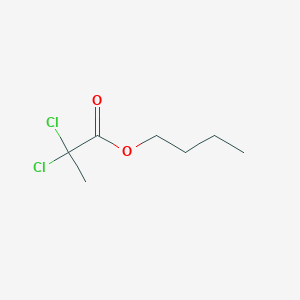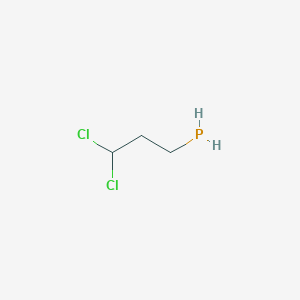
Dichloropropylphosphine
Vue d'ensemble
Description
Dichloropropylphosphine is a chemical compound with the formula C3H7Cl2P . It has a molecular weight of 144.967 . The IUPAC Standard InChI is InChI=1S/C3H7Cl2P/c1-2-3-6(4)5/h2-3H2,1H3 .
Molecular Structure Analysis
The molecular structure of Dichloropropylphosphine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Applications De Recherche Scientifique
Synthesis and Characterization
Phosphaalkenes Synthesis : Dichloropropylphosphine is used in the synthesis of novel phosphaalkenes. Treatment with carbonyl-decorated carbenes leads to a two-electron reduction of the phosphorus center, as confirmed by crystallographic, spectroscopic, and DFT analyses (Rodrigues et al., 2014).
Organophosphorus Derivatives for Electronic Devices : Dichloropropylphosphine derivatives, including triaryl phosphines and phosphazenes, are used in electronic devices like OLEDs, OPV cells, DSSCs, OFETs, and electrochromic cells (Joly et al., 2016).
Chemical Synthesis Methods
Catalytic Synthesis : The synthesis of dichlorophenylphosphine using aluminum chloride as a catalyst is a significant application. The process involves benzene and phosphorous trichloride, achieving an 86.5% yield (Qiaoling, 2007).
Gas Phase Synthesis : Dichlorophenylphosphine is also synthesized from benzene and phosphorous trichloride in a vapor phase using HZSM-5 as a catalyst. This method offers a simplified process with reduced environmental impact (Kang, 2011).
Biochemical Studies
Toxicity Studies : Dichloropropylphosphine compounds, such as dichlorovos, have been studied for their toxic effects, especially in the context of pesticide use. Research includes the investigation of acute poisoning symptoms and antidotal therapy in laboratory animals (Chedi & Aliyu, 2011).
Glutathione Metabolism in Fish : The impact of organophosphorus compounds like dichlorovos on fish, particularly concerning oxidative stress and glutathione metabolism, has been explored. Studies focus on the survival rates of fish exposed to these compounds and the potential use of antidotes (Peña-Llopis et al., 2003).
Chemical Reactions and Complexes
Chlorophosphine Synthesis : Research on the direct synthesis of chlorophosphines and phosphines tertiaires chirales from dichlorophenylphosphine highlights its role in chemical reactions, offering insights into new methods of producing chiral tertiary phosphines (Jore et al., 1978).
Palladium Complexes : Dichloro-bis(aminophosphine) complexes of palladium, derived from dichlorophenylphosphine, are noted for their efficacy as Suzuki-Miyaura catalysts with excellent functional group tolerance, highlighting their potential in chemical synthesis (Bolliger & Frech, 2010).
Safety And Hazards
Dichloropropylphosphine is considered hazardous . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Propriétés
IUPAC Name |
3,3-dichloropropylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2P/c4-3(5)1-2-6/h3H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLJRPHRNCPNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633133 | |
| Record name | (3,3-Dichloropropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloropropylphosphine | |
CAS RN |
15573-31-6 | |
| Record name | (3,3-Dichloropropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







